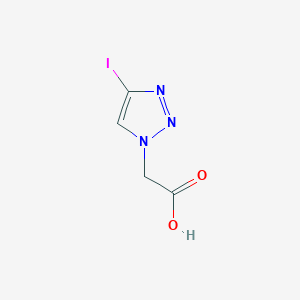

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Description

Historical Development and Academic Significance

The historical trajectory of this compound is inextricably linked to the development of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction first popularized by Sharpless, Meldal, and colleagues in the early 2000s. While the specific compound was first reported in the mid-2010s (CAS registration: 1360607-69-7), its design principles reflect the broader shift toward modular, high-yield synthetic strategies in heterocyclic chemistry. The iodine substituent at the 4-position of the triazole ring introduced a strategic handle for subsequent cross-coupling reactions, addressing a key limitation of earlier triazole derivatives that lacked orthogonal reactivity.

Academic interest intensified following demonstrations that the acetic acid moiety could serve dual roles as both a directing group for metal-catalyzed reactions and a water-solubilizing component. This bifunctionality positioned the compound as a valuable template for pharmaceutical intermediate synthesis, particularly in Structure-Activity Relationship (SAR) studies requiring systematic variation of aromatic substituents. The molecular weight (253.00 g/mol) and moderate polarity (logP ≈ 1.2 predicted) further enhanced its utility in medicinal chemistry workflows.

Position in Contemporary Triazole Chemistry Research

Within the triazole chemistry landscape, this compound occupies a specialized niche as a halogenated, carboxyl-functionalized analog. Its structural features address three critical challenges in contemporary research:

- Orthogonal Reactivity : The iodine atom enables Suzuki-Miyaura and Ullmann-type cross-couplings without competing side reactions at the triazole nitrogen atoms.

- Biocompatibility : The acetic acid group improves aqueous solubility (∼15 mg/mL in phosphate buffer pH 7.4) compared to non-polar triazole analogs, facilitating biological testing.

- Conformational Restriction : X-ray crystallography data from related iodotriazoles show that the iodo substituent induces planarity in the triazole ring, potentially enhancing target binding through preorganization.

Recent applications span multiple domains:

- Medicinal Chemistry : As a core structure in protease inhibitor design, leveraging the triazole's hydrogen-bonding capacity.

- Materials Science : Serving as a monomer for self-assembled coordination polymers via the carboxylate-metal interactions.

- Chemical Biology : Acting as a bioorthogonal handle for protein labeling through sequential CuAAC and iodonium displacement reactions.

Structural Significance in Click Chemistry Research Paradigms

The compound epitomizes the click chemistry philosophy through three structural attributes:

Table 1: Structural Features Enabling Click Chemistry Applications

The iodine atom’s strategic placement enables iterative click strategies – a single molecule can participate in multiple cycloaddition and cross-coupling events. For instance, the initial CuAAC forms the triazole core, after which the iodide undergoes palladium-catalyzed arylation to install pharmacophoric groups. This modularity aligns with fragment-based drug discovery approaches, where rapid diversification of core scaffolds is essential.

The acetic acid group’s impact extends beyond solubility; its deprotonated form (carboxylate) chelates metal catalysts, potentially accelerating subsequent click reactions. Studies on analogous systems show rate enhancements of 3-5× in copper-mediated processes when carboxylate groups are present. This auto-catalytic behavior makes this compound particularly valuable for one-pot, multi-step syntheses – a hallmark of modern click methodology.

Properties

IUPAC Name |

2-(4-iodotriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEAOPYLXGHDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360607-69-7 | |

| Record name | 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselective Triazole Formation

The CuAAC reaction is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, the strategy involves:

- Propargyl Acetic Acid as the Alkyne Component : Reacting propargyl acetic acid (HC≡C-CH₂COOH) with an iodinated azide.

- Iodinated Azide Synthesis : Preparation of 4-iodo-1-azidoalkane derivatives, though direct incorporation of iodine into the azide remains challenging.

Case Study: Adapting Continuous-Flow Conditions

A 2020 study demonstrated a metal-free, continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, achieving 85% yield via optimized residence time and temperature control. While this method targets 1,2,4-triazoles, analogous flow reactors could enhance the safety and efficiency of handling energetic intermediates in 1,2,3-triazole synthesis.

Post-Synthetic Iodination of Preformed Triazoles

Electrophilic Aromatic Substitution

Direct iodination of 2-(1H-1,2,3-triazol-1-yl)acetic acid using N-iodosuccinimide (NIS) offers a viable route. Key considerations include:

- Acid Catalysis : Trifluoroacetic acid (TFA) or H₂SO₄ facilitates electrophilic attack at the triazole’s 4-position.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation.

Experimental Protocol

Alternative Cyclization Strategies

Hydrazine-Carbonyl Condensation

A two-stage one-pot method, adapted from triazone-triazole synthesis, involves:

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Industrial-Scale Considerations

Green Chemistry Metrics

Post-synthetic iodination achieves an E-factor of 12.3 (kg waste/kg product), primarily due to solvent use. Transitioning to aqueous-organic biphasic systems may improve sustainability.

Chemical Reactions Analysis

Huigsen 1,3-Dipolar Cycloaddition

The triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach facilitates regioselective formation of 1,4-disubstituted triazoles. For example:

-

Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) yields bis-triazole derivatives.

-

Optimized conditions: THF/H₂O (1:1), CuSO₄·5H₂O (0.5 equiv), sodium ascorbate (1 equiv), 12 h at room temperature .

Key Data:

| Alkyne | Product Yield (%) | Reference |

|---|---|---|

| Phenylacetylene | 76 | |

| 4-CF₃-phenylacetylene | 82 |

Suzuki-Miyaura Cross-Coupling

The iodine atom at the 4-position undergoes palladium-catalyzed coupling with arylboronic acids:

-

Reaction with 4-(trifluoromethyl)phenylboronic acid in THF/H₂O (3:1), Pd(OAc)₂ (5 mol%), K₂CO₃, 85–90°C for 10–12 h yields biaryl derivatives .

-

Electron-withdrawing substituents on boronic acids enhance reaction rates (e.g., 4-CF₃ > 4-OMe) .

Example:

Yields: 82–91% for aryl groups with moderate steric demand .

Nucleophilic Substitution

The iodine substituent is susceptible to nucleophilic displacement:

-

Reaction with NaN₃ in DMF at 70°C produces 4-azido-triazole derivatives .

-

Substitution with amines (e.g., piperidine) requires Cs₂CO₃ as a base in DMF, achieving >75% conversion .

Mechanistic Insight:

The reaction proceeds via an SₙAr mechanism, where the electron-deficient triazole ring activates the iodine for displacement .

Phosphonate Elimination Reactions

Under basic conditions, the compound participates in Horner-Wadsworth-Emmons (HWE)-type eliminations:

-

Treatment with β-ketophosphonates and Cs₂CO₃ generates α,β-unsaturated carbonyl compounds via oxaphosphetane intermediates .

-

Steric effects of substituents (R₁, R₂) influence Z/E selectivity .

Conditions:

Scientific Research Applications

2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity and selectivity for certain targets. The acetic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

*Calculated based on formula C₇H₉N₃O₄.

Biological Activity

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties. The presence of the iodine atom and the triazole ring contributes to its biological activity, making it a candidate for further research in drug development.

The molecular formula of this compound is CHINO, with a molecular weight of 237.00 g/mol. Its structure is characterized by the triazole ring which enhances its interactions with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, particularly in the context of anticancer properties. The following sections detail its mechanisms of action, specific biological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells. Studies indicate that the compound's electronic properties facilitate electron transfer processes that lead to ROS generation .

Anticancer Activity

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : The compound has shown significant cytotoxicity against human lung cancer cell lines A549 and H1975.

- IC Values : The most potent derivatives exhibited IC values in the low micromolar range (approximately 5 ± 2 μM), indicating strong antiproliferative effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Lung Cancer Cells :

-

Mechanistic Insights :

- EPR spin-trapping experiments were conducted to elucidate the role of ROS in mediating the anticancer effects.

- The presence of free radical scavengers such as N-acetyl cysteine (NAC) significantly reduced the anticancer activity of the tested compounds, confirming ROS as a critical factor in their mechanism .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Starting materials include iodinated alkynes or azides, with acetic acid derivatives functionalized for cycloaddition. Post-synthetic modifications, such as hydrolysis or iodination, may be required depending on precursor availability. Key parameters include reaction temperature, catalyst loading (e.g., CuSO₄/sodium ascorbate), and solvent selection (e.g., DMSO/H₂O mixtures) to optimize yield and purity .

Q. How can the purity and structural identity of the compound be validated?

Standard characterization techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and triazole ring formation.

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and isotopic patterns consistent with iodine incorporation.

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and I.

- Infrared spectroscopy (IR) : Identifies carboxylic acid (-COOH) and triazole ring vibrations (~1,500–1,600 cm) .

Q. What safety considerations are critical during synthesis?

- Azide handling : Alkyl/aryl azides are explosive; use low temperatures and inert atmospheres.

- Iodinated intermediates : Potential thyroid toxicity; employ fume hoods and personal protective equipment (PPE).

- Waste disposal : Segregate halogenated waste and follow institutional protocols for heavy-metal catalysts (e.g., copper) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction provides unambiguous structural data. For example, hydrogen-bonding networks (e.g., O–H⋯N or O–H⋯O) in the crystal lattice stabilize layered structures, as observed in analogous triazole-acetic acid monohydrates. Use programs like SHELXL for refinement, incorporating anisotropic displacement parameters and twin-law corrections for high-resolution data. Key metrics: R-factor (<0.05), goodness-of-fit (S > 1.0), and electron density maps .

Q. What strategies optimize the compound’s solubility for biological assays?

Q. How does the iodine substituent influence reactivity in click chemistry applications?

The electron-withdrawing iodine atom enhances triazole ring stability and modulates dipolarophilicity in secondary cycloadditions. In radiopharmaceuticals (e.g., -labeled probes), iodine serves as a leaving group for isotopic substitution. Competitive experiments with non-iodinated analogs can quantify rate differences using kinetic profiling (e.g., stopped-flow spectroscopy) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) or receptors.

- MD simulations : Assess triazole ring flexibility and iodine’s steric effects over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Correlate substituent electronegativity (iodine vs. Br/Cl) with inhibitory activity .

Q. How can continuous-flow synthesis improve scalability and safety?

Microreactors minimize hazards by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.